molecular formula C13H13ClFN5O3 B3007483 1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea CAS No. 2034424-19-4

1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea

Cat. No.: B3007483
CAS No.: 2034424-19-4
M. Wt: 341.73
InChI Key: UOFGOMRKGKFTGE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea moiety linked to a chlorofluorophenyl group and a dimethoxytriazinylmethyl group.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorofluorophenyl Intermediate: The synthesis begins with the chlorination and fluorination of a phenyl ring to obtain the 3-chloro-4-fluorophenyl intermediate.

    Formation of the Dimethoxytriazinylmethyl Intermediate: Separately, a triazine ring is functionalized with methoxy groups and a methyl group.

    Coupling Reaction: The two intermediates are then coupled through a urea linkage, typically using a coupling reagent such as carbonyldiimidazole (CDI) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent parts.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-3-methylurea: Lacks the triazinylmethyl group, leading to different chemical and biological properties.

    1-(4-Fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea:

    1-(3-Chloro-4-fluorophenyl)-3-[(1,3,5-triazin-2-yl)methyl]urea: Lacks the methoxy groups, leading to different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN5O3/c1-22-12-18-10(19-13(20-12)23-2)6-16-11(21)17-7-3-4-9(15)8(14)5-7/h3-5H,6H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGOMRKGKFTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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